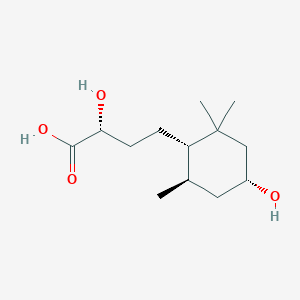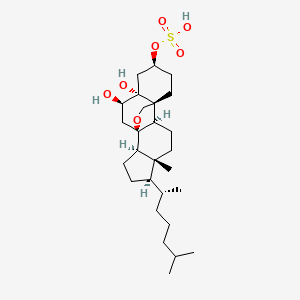![molecular formula C15H25O4- B1258510 5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate CAS No. 406179-70-2](/img/structure/B1258510.png)
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate is an organic compound belonging to the class of menthane monoterpenoids. It is known for its minty fragrance and is commonly used in flavors and fragrances . The compound has the empirical formula C15H26O4 and a molecular weight of 270.36 .
Métodos De Preparación
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be synthesized using glutaric anhydride and menthol as starting materials. The reaction typically involves the use of a solvent and a catalyst such as artificial zeolite . The process includes dissolving the reactants in a solvent, heating the mixture, and then reducing the temperature to remove the solvent, resulting in a solvent-less reaction . This method improves the conversion rate of menthol from 73% to over 87% .
Análisis De Reacciones Químicas
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutaric acid derivatives.
Reduction: Reduction reactions can convert it into different menthyl esters.
Substitution: It can undergo substitution reactions where the menthyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in topical formulations for its cooling and soothing effects.
Industry: It is widely used in the flavor and fragrance industry due to its minty aroma.
Mecanismo De Acción
The mechanism of action of monomenthyl glutarate involves its interaction with sensory receptors in the skin and mucous membranes. The compound’s menthol component activates transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the cooling sensation . This activation leads to a cascade of molecular events that result in the compound’s characteristic cooling effect.
Comparación Con Compuestos Similares
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be compared with other similar compounds such as:
Monomethyl glutarate: Similar in structure but lacks the menthol component, resulting in different sensory properties.
Dimethyl glutarate: Used primarily as a solvent and plasticizer, with different industrial applications.
Diethyl glutarate: Another ester of glutaric acid, used in various chemical syntheses.
This compound is unique due to its combination of glutaric acid and menthol, which imparts both chemical reactivity and sensory properties, making it valuable in multiple fields.
Propiedades
Número CAS |
406179-70-2 |
|---|---|
Fórmula molecular |
C15H25O4- |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/p-1 |
Clave InChI |
CTMTYSVTTGVYAW-UHFFFAOYSA-M |
SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
Sinónimos |
monomenthyl glutarate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)




![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)




